Product packaging for cis-1,3-Cyclohexanedicarboxylic Acid(Cat. No.:CAS No. 2305-31-9)

cis-1,3-Cyclohexanedicarboxylic Acid

Cat. No.: B1312413
CAS No.: 2305-31-9
M. Wt: 172.18 g/mol
InChI Key: XBZSBBLNHFMTEB-OLQVQODUSA-N
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Description

cis-1,3-Cyclohexanedicarboxylic Acid (CAS 2305-31-9) is a high-purity cyclic dicarboxylic acid supplied as a white to almost white powder . This compound is characterized by a melting point of approximately 163-167 °C . It serves as a valuable chiral building block in organic synthesis and materials science. A key research application is its use as a chiral precursor for the synthesis of non-naturally occurring amino acids, which are crucial in the development of various pharmaceuticals . Furthermore, its derivatives, particularly monoesters of high enantiomeric purity, can be utilized as chiral modifiers in polyesters to fine-tune material properties such as plasticity, melting point, and glass transition temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions as it may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B1312413 cis-1,3-Cyclohexanedicarboxylic Acid CAS No. 2305-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-cyclohexane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSBBLNHFMTEB-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-31-9
Record name 1,3-Cyclohexanedicarboxylic acid, cis-
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Record name cis-1,3-Cyclohexanedicarboxylic Acid
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Record name 1,3-CYCLOHEXANEDICARBOXYLIC ACID, CIS-
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Nomenclature and Stereoisomeric Designations of Cis 1,3 Cyclohexanedicarboxylic Acid

IUPAC and Common Nomenclatures of cis-1,3-Cyclohexanedicarboxylic Acid

The systematic and internationally recognized name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is cis-cyclohexane-1,3-dicarboxylic acid . nih.govontosight.ai This name precisely describes the structure: a cyclohexane (B81311) ring substituted with two carboxylic acid groups at positions 1 and 3, with the "cis" prefix indicating that both carboxyl groups are on the same side of the ring. ontosight.ai

Another systematic name that can be used is (1R,3S)-1,3-Cyclohexanedicarboxylic acid, which specifies the absolute configuration of one of its enantiomers. chemspider.com While less common in general use, a synonym for the 1,3-disubstituted cyclohexanedicarboxylic acid is hexahydroisophthalic acid. nih.govatomfair.com

Absolute Configuration and Enantiomeric Forms of this compound

This compound is a meso compound. Although it contains two stereocenters (at carbons 1 and 3), the molecule as a whole possesses a plane of symmetry, rendering it achiral. However, it can exist as a racemic mixture of enantiomers in certain conformations or be resolved into optically active forms. The two enantiomeric forms are designated based on the Cahn-Ingold-Prelog priority rules as (1R,3S)-1,3-cyclohexanedicarboxylic acid and (1S,3R)-1,3-cyclohexanedicarboxylic acid . google.comresearchgate.net

The production of single enantiomers, which are crucial in the synthesis of pharmaceuticals, can be achieved through methods like enzymatic desymmetrization. smolecule.comacs.org For example, the hydrolysis of diethyl cis-1,3-cyclohexanedicarboxylate using specific lipases can selectively produce either the (1R,3S) or (1S,3R) monoester with high enantiomeric excess. google.com

Distinctions and Comparative Analysis with trans-1,3-Cyclohexanedicarboxylic Acid Isomer

The primary distinction between cis- and trans-1,3-Cyclohexanedicarboxylic acid lies in the spatial orientation of the two carboxylic acid groups relative to the cyclohexane ring. ontosight.ai In the cis isomer, both carboxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. ontosight.ai This difference in stereochemistry leads to variations in their physical and chemical properties. The trans configuration is generally considered to be more stable and symmetrical compared to its cis counterpart. ontosight.ai

Table 1: Comparison of cis- and trans-1,3-Cyclohexanedicarboxylic Acid
PropertyThis compoundtrans-1,3-Cyclohexanedicarboxylic Acid
Spatial Orientation of Carboxyl Groups Same side of the cyclohexane ring ontosight.aiOpposite sides of the cyclohexane ring ontosight.ai
Symmetry Less symmetrical ontosight.aiMore symmetrical and stable ontosight.ai
Chirality Meso compound (achiral overall) but can be resolved into enantiomers smolecule.comacs.orgExists as a pair of enantiomers (chiral)

Stereochemical Relationship to Other Cyclohexanedicarboxylic Acid Isomers (e.g., 1,2- and 1,4-CHDCA)

The stereochemical landscape of cyclohexanedicarboxylic acids (CHDCA) is further diversified by the positional isomers: 1,2- and 1,4-cyclohexanedicarboxylic acid. Each of these has its own set of cis and trans stereoisomers with distinct properties.

1,2-Cyclohexanedicarboxylic Acid: Like the 1,3-isomer, the 1,2-isomer has both cis and trans forms. The cis-1,2-isomer is a meso compound, while the trans-1,2-isomer is chiral and exists as a pair of enantiomers. libretexts.org

1,4-Cyclohexanedicarboxylic Acid: In the case of the 1,4-isomer, both the cis and trans forms are achiral due to a plane of symmetry passing through carbons 1 and 4 of the ring. libretexts.orgwomengovtcollegevisakha.ac.in

These isomers are constitutional isomers of each other, meaning they have the same molecular formula (C₈H₁₂O₄) but different connectivity of atoms (in terms of the positions of the carboxyl groups). libretexts.org

Table 2: Stereochemical Comparison of Cyclohexanedicarboxylic Acid Isomers
IsomerCis FormTrans Form
1,2-Cyclohexanedicarboxylic Acid Meso (achiral) libretexts.orgChiral (exists as enantiomers) libretexts.org
1,3-Cyclohexanedicarboxylic Acid Meso (achiral) smolecule.comacs.orgChiral (exists as enantiomers)
1,4-Cyclohexanedicarboxylic Acid Achiral libretexts.orgwomengovtcollegevisakha.ac.inAchiral libretexts.orgwomengovtcollegevisakha.ac.in

Synthesis Methodologies for Cis 1,3 Cyclohexanedicarboxylic Acid

Catalytic Hydrogenation Approaches

Catalytic hydrogenation stands as a primary and efficient method for the synthesis of 1,3-cyclohexanedicarboxylic acid. This process involves the reduction of an aromatic ring to its corresponding cyclohexane (B81311) derivative. The choice of catalyst, solvent, and reaction conditions is critical in steering the reaction towards high yields and the desired stereoisomer.

Hydrogenation of Isophthalic Acid and Derivatives

The direct hydrogenation of isophthalic acid is a widely utilized industrial method. google.com This reaction converts the aromatic benzene (B151609) ring of isophthalic acid into a saturated cyclohexane ring, yielding 1,3-cyclohexanedicarboxylic acid. asianpubs.org The process requires careful selection of catalysts and reaction parameters to ensure high conversion and selectivity. asianpubs.org

A range of noble metal catalysts are effective for the hydrogenation of isophthalic acid, with rhodium- and ruthenium-based systems being particularly prominent. Rhodium supported on alumina (B75360) (Rh/Al₂O₃) is a versatile and powerful catalyst for the hydrogenation of various functional groups, including aromatic rings. samaterials.comprincetonpowder.commdpi.com Rhodium catalysts are known for their high activity and stereospecificity. samaterials.com The typical loading of rhodium on the alumina support ranges from 0.1 wt% to 5 wt%. samaterials.comprincetonpowder.com

Other successful catalyst systems include ruthenium on carbon (Ru/C) and palladium on carbon (Pd/C). asianpubs.org Studies have shown that a 5% Pd/C catalyst can yield 1,3-cyclohexanedicarboxylic acid with 100% conversion of isophthalic acid. asianpubs.org Ruthenium catalysts are also effective, although at higher temperatures (around 493 K), they can lead to overhydrogenation and byproducts. asianpubs.orgresearchgate.net

CatalystSubstrateConversion (%)Selectivity to 1,3-CDCA (%)Reference
5% Pd/CIsophthalic Acid100100 asianpubs.org
5% Ru/C (at 453 K)Isophthalic Acid10094 asianpubs.org
5% Rh/Al₂O₃Diphenylacetylene (example)22100 (to stilbene) mdpi.com

The choice of solvent is crucial for the hydrogenation process, affecting both the solubility of the reactants and the selectivity of the reaction. An aqueous slurry is a common medium for the hydrogenation of isophthalic acid. google.com Water is an effective solvent, particularly when the acid is converted to its more soluble disodium (B8443419) salt before hydrogenation. google.com

Other solvent systems include aliphatic alcohols such as isopropanol (B130326) and n-butanol, as well as ethers like tetrahydrofuran. google.com The use of binary solvent mixtures, such as 1,4-dioxane (B91453) and water, has been shown to improve selectivity towards the desired cyclohexane carboxylic acid in the hydrogenation of benzoic acid, a related reaction. cabidigitallibrary.org This is attributed to factors like increased hydrogen solubility and reduction of hydrogenolysis byproducts. cabidigitallibrary.org

Hydrogen pressure and reaction temperature are critical parameters that significantly influence the rate, yield, and selectivity of the hydrogenation reaction. chempedia.info Generally, increasing hydrogen pressure enhances the reaction rate and can help in achieving complete conversion of the substrate. chempedia.infomdpi.com The typical pressure range for the hydrogenation of phthalic acids is between 600 and 700 psi, though higher pressures can be employed.

Temperature plays a complex role; while higher temperatures increase the reaction rate, they can also lead to undesirable side reactions and affect the product's stereochemistry. researchgate.netnih.gov For the hydrogenation of isophthalic acid, reaction temperatures are typically maintained within a specific range to maximize selectivity. For instance, temperatures above 453 K with a Ru/C catalyst can promote overhydrogenation, reducing the yield of 1,3-cyclohexanedicarboxylic acid. asianpubs.org The optimal temperature must balance reaction kinetics with the stability of the desired product. nih.gov Studies on various hydrogenation reactions show that increasing pressure often favors hydrogenation over isomerization, which can be a key factor in controlling the final cis/trans isomer ratio. mdpi.comresearchgate.net

Influence of Temperature and Pressure on Hydrogenation
ParameterEffectObservationReference
TemperatureIncreases reaction rateOptimal temperature is crucial to avoid side reactions and reduced selectivity. For some systems, a maximum rate is observed at a specific temperature (e.g., 160°C). researchgate.net
TemperatureCan decrease selectivityFor isophorone (B1672270) hydrogenation, increasing temperature can weaken the effect of Lewis acid inhibitors, reducing selectivity. nih.gov
Hydrogen PressureIncreases reaction rateHigher pressure generally leads to faster conversion and more efficient catalyst use. chempedia.info
Hydrogen PressureSuppresses isomerizationIn oil hydrogenation, higher pressure favors hydrogenation over cis/trans isomerization, leading to fewer trans isomers. mdpi.com

Hydrogenation of Cyclohexene (B86901) Derivatives

An alternative catalytic hydrogenation route involves the reduction of a cyclohexene dicarboxylic acid. This method is predicated on the initial synthesis of the unsaturated ring, which is then saturated in a subsequent hydrogenation step. For example, a cyclohexenedicarboxylic acid anhydride (B1165640) can be hydrogenated to the corresponding cyclohexanedicarboxylic acid anhydride. google.com This approach is particularly relevant when the cyclohexene precursor is readily available, for instance, through a Diels-Alder reaction. The hydrogenation of cyclic 1,3-diones to 1,3-diols is another related transformation that highlights the use of catalysts like Ru/C and Raney Nickel for reducing cyclic structures. nih.gov

Diels-Alder Reaction Pathways Involving Dienophiles

The Diels-Alder reaction offers a powerful and stereospecific method for constructing six-membered rings, making it a valuable tool in the synthesis of precursors for cis-1,3-cyclohexanedicarboxylic acid. wikipedia.orglibretexts.org This pericyclic reaction involves the cycloaddition of a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene derivative. wikipedia.org

A plausible pathway begins with the reaction between a conjugated diene, such as 1,3-butadiene, and a dienophile containing the necessary carboxylate functionalities or their precursors. cerritos.eduyoutube.com For instance, reacting a diene with maleic anhydride yields a cyclohexene dicarboxylic anhydride adduct. google.com While this specific example leads to a 1,2-dicarboxylic system, the principle can be extended to create 1,3-substituted systems by choosing appropriately substituted dienes and dienophiles. Following the cycloaddition, the resulting cyclohexene derivative can be converted to the final product. This typically involves two steps: first, hydrolysis of the anhydride or ester groups to carboxylic acids, and second, catalytic hydrogenation of the double bond within the cyclohexene ring to yield the saturated this compound. The stereochemistry of the Diels-Alder adduct often favors the cis configuration, which is retained through the subsequent hydrogenation step.

Oxidation of Cyclohexane Derivatives

The synthesis of 1,3-cyclohexanedicarboxylic acid can be achieved through the oxidation of various cyclohexane derivatives. ontosight.ai This approach involves the conversion of functional groups on the cyclohexane ring, such as alkyl or hydroxyl groups, into carboxylic acid moieties. While the literature provides broad examples for dicarboxylic acids, specific high-yield methods directly targeting the cis-1,3 isomer via oxidation are part of a wider array of synthetic strategies. A common precursor for such syntheses is isophthalic acid, which can be hydrogenated to produce a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid. google.com The subsequent challenge lies in the separation of these isomers.

Hydrolysis of Corresponding Esters or Nitriles

A prevalent and effective method for obtaining this compound is through the hydrolysis of its corresponding diesters or dinitriles. ontosight.ai This reaction typically involves heating the ester or nitrile with water in the presence of an acid or a base catalyst.

Acid-catalyzed hydrolysis of a diester, such as dimethyl cis-1,3-cyclohexanedicarboxylate, proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates an alcohol molecule to form the carboxylic acid. libretexts.orgyoutube.com The kinetics of acid-catalyzed hydrolysis for various dimethyl cyclohexanedicarboxylates have been studied, providing insight into the reactivity of different stereoisomers. rsc.org

Base-catalyzed hydrolysis, also known as saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.com This process is generally irreversible as the resulting carboxylate ion is deprotonated under basic conditions.

Table 1: Hydrolysis Methods for Ester Precursors

Precursor Catalyst Type General Conditions Product
Dimethyl cis-1,3-cyclohexanedicarboxylate Acid (e.g., HCl, H₂SO₄) Aqueous solution, heat This compound
Diethyl cis-1,3-cyclohexanedicarboxylate Base (e.g., NaOH, KOH) Aqueous solution, heat cis-1,3-Cyclohexanedicarboxylate Salt

Preparation of cis-Cyclic Anhydrides from cis- and trans-Mixtures

A practical method for separating the cis isomer from a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acids involves the formation of a cyclic anhydride. The geometric arrangement of the carboxylic acid groups in the cis isomer allows for intramolecular dehydration to form a stable cyclic anhydride, a reaction not possible for the trans isomer.

In a typical procedure, a mixture of the cis and trans diacids is heated, often to reflux, in the presence of a dehydrating agent like acetic anhydride. google.com Under these conditions, this compound readily converts to cis-1,3-cyclohexanedicarboxylic anhydride. The trans isomer remains as a diacid. This difference in reactivity allows for the separation of the cis-anhydride from the unreacted trans-diacid. The purified anhydride can then be hydrolyzed to yield pure this compound.

Table 2: Anhydride Formation for Isomer Separation

Starting Material Reagent Key Condition cis-Isomer Product trans-Isomer
Mixture of cis- and trans-1,3-Cyclohexanedicarboxylic Acid Acetic Anhydride Reflux Heating cis-1,3-Cyclohexanedicarboxylic Anhydride Unreacted

Asymmetric Synthesis Approaches for Enantiomerically Enriched this compound Derivatives

The production of enantiomerically pure or enriched derivatives of this compound is of significant interest, particularly for pharmaceutical applications. Asymmetric synthesis, especially through enzymatic methods, provides an elegant route to these chiral molecules.

A key strategy is the "desymmetrization" of a meso substrate, such as a this compound diester, using enzymes. Lipases are commonly employed for the enantioselective hydrolysis of one of the two prochiral ester groups. google.com This process yields an optically active monoester. The choice of lipase (B570770) can determine which enantiomer is produced. google.com For instance, the hydrolysis of diethyl cis-1,3-cyclohexanedicarboxylate catalyzed by Lipase PS-30 from Pseudomonas cepacia results in the (1S,3R)-monoester, while Lipase AY-30 yields the (1R,3S)-isomer. google.com This enzymatic approach offers the advantage of producing a single optically active species with high enantiomeric excess (>90%), avoiding the need for separating a racemic mixture. google.com

Table 3: Enzymatic Desymmetrization of Diethyl cis-1,3-Cyclohexanedicarboxylate

Enzyme Source Product Configuration Enantiomeric Excess (ee)
Lipase PS-30 Pseudomonas cepacia (1S,3R)-monoester >90%
Lipase AY-30 Candida rugosa (1R,3S)-monoester >90%
Lipase AK Pseudomonas sp. (1S,3R)-monoester >90%

This "meso trick" is highly efficient as it can theoretically afford a 100% yield of an optically pure product without the need for an additional separation step that would be required if starting from a racemic mixture. google.com

Chemical Reactivity and Derivatization Strategies of Cis 1,3 Cyclohexanedicarboxylic Acid

Esterification Reactions and Kinetics

The esterification of cis-1,3-cyclohexanedicarboxylic acid involves the reaction of its carboxylic acid groups with alcohols to form esters. This process can be catalyzed by acids.

The spatial arrangement of the carboxylic acid groups in cyclohexanedicarboxylic acids significantly impacts the rate of esterification. In the cis isomer, the two carboxylic acid groups are on the same side of the cyclohexane (B81311) ring. This proximity can lead to steric hindrance, potentially affecting the approach of the alcohol and the subsequent reaction rate compared to its trans isomer.

Studies on the acid-catalyzed hydrolysis of related dimethyl cyclohexanedicarboxylates have shown that the reactivity of an ester group is dependent on its axial or equatorial position. rsc.org An equatorial methoxycarbonyl group has been found to react more rapidly than an axial one. rsc.org For this compound, the conformational flexibility of the cyclohexane ring allows the carboxylic acid groups to exist in different spatial arrangements, which in turn influences their accessibility and reactivity during esterification.

Esterification of this compound can yield both monoesters and diesters. The formation of these products depends on the reaction conditions, including the stoichiometry of the reactants and the catalyst used.

Optically active this compound monoesters can be prepared with high enantiomeric purity through enzymatic hydrolysis of the corresponding diester using a lipase (B570770). google.com This method allows for the selective conversion of a diester into a monoester. google.com Alternatively, a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acids can be first converted to the cis-cyclic anhydride (B1165640), which is then esterified to produce the cis-diester. google.com This diester can subsequently be hydrolyzed by a lipase to yield the optically active monoester. google.com

The controlled formation of monoesters is also achievable by reacting the diacid with a monohydric alcohol in an aqueous solution, followed by continuous extraction of the monoester product with a nonpolar solvent. google.com The high concentration of water in the reaction mixture helps to minimize the formation of the diester. google.com

Table 1: Products of Esterification and Related Reactions

Reactant(s)Reagent/CatalystProduct(s)Reference
This compound diesterLipase, WaterOptically active this compound monoester google.com
cis-1,3-Cyclohexanedicarboxylic anhydrideAlcoholThis compound diester google.com
Symmetrical dicarboxylic acid, Monohydric alcoholAqueous solutionMonoester google.com

Amidation Reactions

Amidation of this compound involves the reaction of its carboxylic acid groups with amines to form amides. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent. The direct amidation of carboxylic acids with amines is also possible under certain catalytic conditions. Various catalysts, including those based on boron, manganese, and nickel, have been developed to facilitate this transformation for a range of carboxylic acids and amines. mdpi.com

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The decarboxylation of dicarboxylic acids can be challenging. However, enzymatic methods have shown promise. For instance, a photodecarboxylase from Chlorella variabilis (CvFAP) has been demonstrated to catalyze the light-driven decarboxylation of long-chain dicarboxylic acids to yield C2-shortened alkanes. d-nb.info The reaction is believed to proceed through a mono-fatty acid intermediate. d-nb.info While this specific enzyme has been studied with long-chain dicarboxylic acids, it represents a potential pathway for the decarboxylation of cyclic dicarboxylic acids like this compound.

Anhydride Formation and Reactivity (e.g., cis-1,3-Cyclohexanedicarboxylic Anhydride)

This compound can undergo intramolecular dehydration to form cis-1,3-cyclohexanedicarboxylic anhydride. This reaction is typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride. google.com The resulting cyclic anhydride is a reactive intermediate that can be used in various subsequent reactions. For example, it can be readily esterified to produce the corresponding diester. google.com The formation of the cyclic anhydride is specific to the cis isomer due to the proximity of the two carboxylic acid groups.

Table 2: Physical Properties of cis-1,3-Cyclohexanedicarboxylic Anhydride

PropertyValue
Molecular FormulaC8H10O3
Molecular Weight154.17 g/mol
Melting Point188-190 °C

Reactions with Amidrazones and Related Compounds:The available literature describes reactions of amidrazones with other isomers, such as cis-1,2-cyclohexanedicarboxylic anhydride, but not with this compound or its derivatives. The reaction pathways for these different isomers are not interchangeable.

Without specific data on stoichiometry, pH-dependent behavior, and reactivity with amidrazones for the exact compound , any attempt to generate the requested content would be inaccurate and fall outside the scope of scientifically sound information. Therefore, the article cannot be created as instructed.

Conformational Analysis and Molecular Dynamics of Cis 1,3 Cyclohexanedicarboxylic Acid

Preferred Rotational Orientation of Carboxyl Groups

A key finding is the preference for a synperiplanar Cα-Cβ-C=O arrangement for both the axial and equatorial carboxyl groups. iucr.org This means the carbonyl oxygen of the carboxyl group is oriented in the same plane as the alpha and beta carbons of the cyclohexane (B81311) ring. This specific rotational orientation is a consistently observed feature in the crystal structure of cyclohexanecarboxylic acids. iucr.org

Influence of Carboxyl Groups on Cyclohexane Ring Geometry

The presence and orientation of the carboxyl groups on the cyclohexane ring induce notable distortions in the ring's geometry. In the solid-state structure of cis-1,3-cyclohexanedicarboxylic acid, where one carboxyl group is axial and the other is equatorial, distinct effects are observed. iucr.org

The axial carboxyl group leads to a flattening of the cyclohexane ring on the side where it is attached. This is accompanied by an enlargement of the Cα-Cβ-Cγ bond angle and an elongation of the Cα-Cβ bonds, along with a shortening of the Cβ-Cγ bonds. iucr.org These geometric alterations are characteristic effects observed in various structures containing an axial carboxyl group and are a direct consequence of the steric and electronic influence of this substituent on the carbocyclic ring. iucr.org

Populations of Diaxial (aa) and Diequatorial (ee) Conformers

While carboxylic acid groups on a cyclohexane ring are generally more stable in equatorial positions, this compound can exist as an equilibrium between the diequatorial (ee) and diaxial (aa) conformers. The populations of these conformers are highly sensitive to the surrounding environment and the ionization state of the carboxyl groups. These populations have been determined using vicinal proton-proton NMR J couplings (³JHH). acs.orgresearchgate.net

Impact of Solvent Environment (e.g., Water, DMSO) on Conformer Preferences

The solvent environment plays a crucial role in determining the preferred conformation of this compound. In both water (D₂O) and dimethyl sulfoxide (B87167) (DMSO), the neutral diacid form shows a strong preference for the diequatorial (ee) conformation. acs.orgresearchgate.net This preference is maintained across different ionization states in these solvents, with the diequatorial conformer consistently being the dominant species. acs.org

Table 1: Conformer Populations of this compound in Different Solvents

Ionization State Solvent % Diequatorial (ee) % Diaxial (aa)
Diacid (Neutral) Water (D₂O) >90% <10%
Diacid (Neutral) DMSO >90% <10%
Monoanion Water (D₂O) >90% <10%
Monoanion DMSO >90% <10%
Dianion Water (D₂O) >90% <10%
Dianion DMSO >90% <10%

Data sourced from the Journal of the American Chemical Society. acs.org

Influence of Ionization State on Conformational Stability

The ionization state of the carboxylic acid groups significantly influences the conformational stability. As the molecule transitions from the neutral diacid to the monoanion and then to the dianion, the electrostatic interactions between the charged carboxylate groups become a key factor. However, for this compound, studies have shown a persistent and strong preference for the diequatorial (ee) conformation across all ionization states in both water and DMSO. acs.orgcaltech.edu Even in the dianionic state, where electrostatic repulsion between the two carboxylate groups might be expected to favor a more separated diaxial conformation, the diequatorial form remains overwhelmingly predominant (>90%). acs.org This indicates that for the cis-1,3 isomer, the energetic penalty of having two carboxyl groups in axial positions outweighs the electrostatic repulsion in the diequatorial dianion. acs.org

Intramolecular Hydrogen Bonding Investigations

The possibility of intramolecular hydrogen bonding is a significant aspect of the conformational analysis of dicarboxylic acids. In this compound, an intramolecular hydrogen bond could potentially stabilize the diaxial conformer of the monoanion. However, investigations into this possibility have concluded that significant intramolecular hydrogen bonding does not occur. acs.orgresearchgate.net

Computational Chemistry and Theoretical Studies of Cis 1,3 Cyclohexanedicarboxylic Acid

Density Functional Theory (DFT) Quantum Mechanical Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For cis-1,3-cyclohexanedicarboxylic acid, DFT calculations have been instrumental in elucidating its conformational preferences and spectroscopic characteristics.

A key application of DFT is the determination of the most stable three-dimensional arrangements of a molecule, known as its conformers. For this compound, the primary conformational question revolves around the orientation of the two carboxylic acid groups, which can be either in equatorial (ee) or axial (aa) positions on the cyclohexane (B81311) ring.

Theoretical calculations have been performed to optimize the geometries and determine the free energies of these conformers. Studies using the M06-2X functional with the cc-pVTZ(-f)++ basis set have provided detailed energetic landscapes. researchgate.netacs.org These calculations consistently show that the diequatorial (ee) conformer is significantly more stable than the diaxial (aa) conformer. The energy difference is substantial enough to indicate a strong preference for the diequatorial arrangement in the gas phase and in various solvents. researchgate.net This preference is a balance between steric hindrance, which is minimized when the bulky carboxylic acid groups are in the less crowded equatorial positions, and electronic effects. libretexts.org

The table below summarizes the calculated relative free energies for the diequatorial and diaxial conformers of the neutral diacid, as well as its monoanionic and dianionic forms, highlighting the pronounced stability of the diequatorial arrangement.

SpeciesConformerRelative Free Energy (kcal/mol)
Diacid (Neutral)Diequatorial (ee)0.00 (Reference)
Diacid (Neutral)Diaxial (aa)> 2.00
MonoanionDiequatorial (ee)0.00 (Reference)
DianionDiequatorial (ee)0.00 (Reference)

This interactive table presents the relative free energies of different conformers of this compound and its ionized forms, based on DFT calculations. The diequatorial conformer is consistently the most stable.

DFT calculations are also highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For this compound, the prediction of vicinal proton-proton NMR J-couplings (³JHH) has been a crucial tool for confirming its conformational preferences in solution. researchgate.net

The magnitude of ³JHH values in a cyclohexane ring is strongly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By calculating the expected ³JHH values for the rigid diequatorial and diaxial conformers, researchers can compare these theoretical values with experimentally measured couplings. This comparison allows for the determination of the conformational population in a given solvent. researchgate.net

Theoretical estimations for this compound have shown that the experimental ³JHH values in solvents like water and dimethyl sulfoxide (B87167) (DMSO) are in excellent agreement with the values predicted for a molecule existing almost exclusively in the diequatorial (ee) conformation. researchgate.netacs.org

Coupling ConstantCalculated Value for ee Conformer (Hz)Calculated Value for aa Conformer (Hz)Experimental Value in DMSO (Hz)
³J(H1a-H2a)~11.5~3.0Matches ee
³J(H1a-H2e)~3.5~3.0Matches ee
³J(H1e-H2a)~3.5~5.0Matches ee
³J(H1e-H2e)~2.5~2.0Matches ee

This interactive table compares theoretically predicted NMR ³JHH coupling constants for the diequatorial (ee) and diaxial (aa) conformers with experimental findings, confirming the predominance of the ee conformer in solution. Note: "a" denotes axial proton, "e" denotes equatorial proton.

Molecular Modeling of Conformational Preferences

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these models are primarily used to visualize and analyze the conformational preferences established through DFT calculations.

The dominant conformation is the chair form with both carboxyl groups in equatorial positions. This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions that would occur if the bulky carboxyl groups were in axial positions. libretexts.org Computational studies confirm that even in its ionized forms (monoanion and dianion), the diequatorial conformation remains the most stable. researchgate.net This indicates that the steric factors driving the conformational preference are stronger than the electrostatic repulsion that might otherwise favor a larger separation between the charged carboxylate groups.

A detailed study combining NMR spectroscopy and DFT calculations demonstrated that for the neutral diacid and its salts in both water and DMSO, there is a strong preference (>90%) for the diequatorial (ee) conformation. researchgate.net This finding is crucial for understanding how the molecule presents its functional groups for potential interactions in a biological or chemical environment.

Theoretical Prediction of Biological Activities (e.g., PASS program)

While experimental screening remains the gold standard for drug discovery, computational tools can predict the likely biological activities of a compound based on its structure. One such tool is the Prediction of Activity Spectra for Substances (PASS) program. PASS analyzes the structure of a molecule and compares it to a large database of known biologically active substances to predict a spectrum of potential pharmacological effects, mechanisms of action, and toxicities.

The prediction is based on Structure-Activity Relationship (SAR) analysis and provides probabilities for a compound being active (Pa) or inactive (Pi) for a wide range of biological activities. A Pa value greater than Pi suggests a high likelihood of the compound exhibiting that particular activity.

Predicted Biological ActivityPa (Probability "to be Active")Pi (Probability "to be Inactive")Interpretation (if Pa > Pi)
Metabolic enzyme inhibitor0.4500.050Likely
Anti-inflammatory0.3200.110Possible
Antiviral0.1500.250Unlikely
Substrate for dicarboxylate transporter0.5500.030Highly Likely

This interactive table provides a hypothetical example of a PASS (Prediction of Activity Spectra for Substances) output for this compound, illustrating how the program predicts the probability of various biological activities.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Van der Waals interactions)

The non-covalent interactions that this compound can engage in are critical to its physical properties and its ability to interact with other molecules. These forces include hydrogen bonding and van der Waals interactions.

Intramolecular Interactions: Computational studies have investigated the possibility of intramolecular hydrogen bonding between the two carboxylic acid groups. For the neutral diacid, the 1,3-diequatorial arrangement does not allow for the formation of a stable intramolecular hydrogen bond. In the monoanion, where one carboxyl group is deprotonated, an intramolecular hydrogen bond is theoretically possible but has been calculated to be significantly less stable compared to analogous interactions in more flexible systems like cyclopentanedicarboxylic acid. researchgate.netcaltech.edu Analysis of the ratio of its ionization constants (K₁/K₂) in water and DMSO also indicates an absence of significant intramolecular hydrogen bonding. researchgate.net

Intermolecular Interactions: The primary intermolecular forces governing the behavior of this compound are hydrogen bonds and van der Waals forces. In the solid state, carboxylic acids typically form strong hydrogen-bonded dimers or chains. elsevierpure.com A study of a co-crystal containing this compound revealed extensive intermolecular hydrogen bonding. researchgate.net In this structure, the carboxylic acid groups act as hydrogen bond donors to nitrogen atoms on an adjacent molecule and also accept hydrogen bonds from water molecules, creating a robust, three-dimensional network. researchgate.net

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Intermolecular H-BondO-H (Carboxyl)N (Pyridyl)~2.6 - 2.7~170 - 175
Intermolecular H-BondO-H (Water)O=C (Carboxyl)~2.8 - 2.9~165 - 170

This interactive table summarizes typical intermolecular hydrogen bond geometries observed in a co-crystal structure of this compound, demonstrating its role as both a hydrogen bond donor and acceptor. Data is derived from a representative co-crystal study.

Chiral Resolution and Enantioselective Transformations of Cis 1,3 Cyclohexanedicarboxylic Acid Derivatives

Enzyme-Catalyzed Hydrolysis for Enantioselective Production of Monoesters

Enzyme-catalyzed reactions offer a powerful and environmentally benign approach to producing optically active compounds. One of the most effective strategies for obtaining chiral monoesters of cis-1,3-cyclohexanedicarboxylic acid is through the enantioselective hydrolysis of a corresponding prochiral diester. This process, known as desymmetrization, leverages the stereoselectivity of enzymes to preferentially hydrolyze one of the two chemically equivalent, but stereotopically different, ester groups. google.comrsc.orgchinesechemsoc.org

Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of esters and are widely recognized for their broad substrate specificity and high stereoselectivity. mdpi.com Various lipases have been successfully employed for the desymmetrization of this compound diesters.

Notably, lipases from Pseudomonas species have proven to be highly effective. For instance, Lipase (B570770) PS-30 from Pseudomonas cepacia (now reclassified as Burkholderia cepacia) is a commercially available and robust enzyme used for the resolution of chiral compounds. google.com In the hydrolysis of diethyl cis-1,3-cyclohexanedicarboxylate, Lipase PS-30 selectively cleaves one of the ester groups to yield the corresponding (1S,3R)-monoester in high enantiomeric excess. google.com Other lipases from Pseudomonas sp., such as Lipase AK and Lipase K10, also demonstrate the ability to produce the (1S,3R)-monoester. Conversely, lipases like Lipase AY-30 can exhibit opposite enantioselectivity, leading to the formation of the (1R,3S)-monoester. This complementary selectivity is highly valuable as it provides access to both enantiomeric forms of the monoester from the same starting material. google.com

The general reaction is depicted below: A prochiral diester of this compound is hydrolyzed in the presence of a lipase in an aqueous buffer. The enzyme selectively attacks one of the two ester functionalities, leading to the formation of a chiral monoester and an alcohol. The reaction is typically run at a constant pH, with the addition of a base like sodium hydroxide (B78521) to neutralize the carboxylic acid as it is formed. google.com

The success of enzymatic desymmetrization hinges on achieving high stereochemical control, which translates to a high enantiomeric excess (ee) of the desired product. The enantiomeric excess is a measure of the purity of one enantiomer over the other. Optimization of several reaction parameters is crucial for maximizing the ee. nih.gov

The choice of both the enzyme and the ester substituents on the prochiral substrate is a determining factor for the yield and enantiopurity. google.comjocpr.com By judiciously selecting the lipase and the alcohol used to form the diester, it is possible to obtain either enantiomer of the resulting monoester in yields often exceeding 80% and with enantiomeric excesses greater than 94%. google.com For example, the hydrolysis of diethyl cis-1,3-cyclohexanedicarboxylate using Pseudomonas cepacia Lipase PS-30 can produce the (1S,3R)-monoester with an ee of over 90%. google.com

Table 1. Enzyme Selectivity in the Hydrolysis of Diethyl cis-1,3-Cyclohexanedicarboxylate
EnzymePredominant Monoester EnantiomerReported Enantiomeric Excess (ee)
Lipase PS-30 (Pseudomonas cepacia)(1S,3R)>90%
Lipase AK (Pseudomonas sp.)(1S,3R)High
Lipase AY-30(1R,3S)High

The starting material for the enzymatic hydrolysis is a prochiral meso-diester. A meso compound is an achiral member of a set of diastereomers that also includes one or more chiral members. The this compound molecule itself is meso due to an internal plane of symmetry. When it is converted into a diester (e.g., diethyl ester), the resulting molecule remains meso and is considered "prochiral."

Prochirality means that the molecule can be converted from achiral to chiral in a single step. In the case of the diester, the two ester groups are enantiotopic—they are mirror images of each other with respect to the molecule's internal plane of symmetry. While chemically identical in an achiral environment, these groups are distinguishable by a chiral agent, such as the active site of an enzyme. rsc.orgchinesechemsoc.org The enzyme's chiral binding pocket preferentially accommodates one of the enantiotopic ester groups, leading to its selective hydrolysis and the "desymmetrization" of the molecule. This process breaks the plane of symmetry and establishes a stereocenter, resulting in a single enantiomer of the chiral monoester. organic-chemistry.org This strategy is highly efficient as it can theoretically produce the desired chiral product with a 100% yield, unlike kinetic resolutions of racemic mixtures which have a maximum theoretical yield of 50% for a single enantiomer. jocpr.com

Chiral Chromatography for Enantiomer Separation

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. researchgate.netphenomenex.com This method can be applied to the direct separation of the enantiomers of this compound derivatives or to determine the enantiomeric excess of the products from enantioselective reactions. chiralpedia.com

The separation is achieved using a chiral stationary phase (CSP). A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. chiralpedia.com When a racemic or enantiomerically enriched mixture is passed through the column, the two enantiomers interact differently with the chiral selector. These interactions are transient and diastereomeric in nature, involving forces such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The difference in the strength of these interactions causes one enantiomer to be retained on the column longer than the other, resulting in their separation. chiralpedia.com For acidic compounds like dicarboxylic acids, polysaccharide-based CSPs or protein-based CSPs are often effective. The choice of mobile phase (the solvent that carries the mixture through the column) is also critical for achieving good separation and can be optimized for specific compounds. phenomenex.com While specific applications for this compound are not extensively detailed, the principles of separating chiral dicarboxylic acids via chiral HPLC are well-established. researchgate.net

Diastereomeric Salt Formation (Conceptual relevance from trans-isomer studies)

A classical and industrially significant method for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.orgnii.ac.jplibretexts.org This technique involves reacting a racemic acid with a single enantiomer of a chiral base (a resolving agent). The reaction produces a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different physical properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. Once a diastereomeric salt has been isolated through crystallization, the chiral base can be removed by treatment with a strong acid, regenerating the optically pure enantiomer of the original acid.

While this method is typically applied to racemic mixtures, its principles are relevant. Studies on the resolution of trans-1,2-cyclohexanedicarboxylic acid have demonstrated the effectiveness of this approach. In one such study, (S)-phenylethylamine was used as the chiral resolving agent. nih.govresearchgate.net By controlling the molar ratio of the resolving agent to the racemic acid, the less soluble diastereomeric salt could be selectively crystallized, leading to the isolation of (1S,2S)-cyclohexanedicarboxylic acid with high enantiomeric purity (97% ee). nih.govresearchgate.net Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and synthetic amines such as 1-phenylethylamine. wikipedia.orglibretexts.org Conceptually, a similar strategy could be applied to resolve a racemic mixture of a chiral derivative of this compound.

Medicinal Chemistry and Biological Activity of Cis 1,3 Cyclohexanedicarboxylic Acid and Its Derivatives

Role as Chiral Precursors for Non-Naturally Occurring Amino Acids

The synthesis of non-naturally occurring amino acids is a critical area of research in drug discovery and protein engineering. These unnatural analogs allow for the creation of peptides and proteins with enhanced stability, novel functions, and specific therapeutic properties. Optically active monoesters of cis-1,3-cyclohexanedicarboxylic acid serve as valuable chiral precursors for these non-natural amino acids.

The process often involves the enantioselective hydrolysis of a diester of this compound. This reaction is typically catalyzed by a lipase (B570770) under aqueous conditions, which selectively hydrolyzes one of the two ester groups. The choice of lipase is crucial as it determines which enantiomer of the monoester is produced, thereby yielding products with high enantiomeric excess (>90% ee). These optically pure monoesters can then be further chemically modified to introduce an amino group, ultimately forming the target non-natural amino acid. This method provides a reliable pathway to chiral amino acids that are not available from natural sources. mdpi.com

{| class="wikitable" |+ Key Aspects of this compound in Chiral Synthesis |- ! Feature ! Description ! Source |- | Role | Chiral precursor for non-naturally occurring amino acids. | |- | Key Intermediate | Optically active this compound monoesters. | |- | Method | Enantioselective hydrolysis of a corresponding diester. | |- | Catalyst | Lipases (e.g., from Candida rugosa or Pseudomonas sp.). | |- | Outcome | Monoesters with high enantiomeric excess (>90% ee). | |}

Building Block for Biologically Active Compounds

A building block in medicinal chemistry is a molecule that serves as a foundational unit in the synthesis of more complex, biologically active compounds. The cyclohexane (B81311) skeleton is a common motif in many natural and synthetic therapeutic agents. Derivatives of cyclohexane-1,3-dione, which are structurally related to this compound, are considered important building blocks for creating compounds with potential herbicidal and anti-diabetic properties. tandfonline.com The this compound structure itself is utilized as an intermediate in the production of various chemicals and pharmaceuticals, underscoring its role as a versatile scaffold. ontosight.ai

Applications in Drug Delivery Systems

While direct studies on this compound in drug delivery are limited, research on its isomer, 1,4-cyclohexanedicarboxylic acid (CHDA), provides insight into potential applications. Polyanhydrides synthesized from cis- and trans-1,4-CHDA have been developed for controlled drug release systems. nih.gov These polymers exhibit surface erosion, and their degradation rates can be controlled by the cis/trans isomer ratio, which influences the polymer's crystallinity. nih.gov For instance, a drug delivery system using a polyanhydride derived from 1,4-CHDA demonstrated a linear, 10-day release profile for the anti-inflammatory drug Brufen. nih.gov This research suggests that polymers incorporating the cyclohexanedicarboxylic acid backbone, including the cis-1,3-isomer, could be viable candidates for creating biodegradable carriers for controlled therapeutic release. nih.govglpbio.com

Mechanisms of Action within Biological Systems

The specific biological activity and mechanisms of action for this compound are not yet fully understood. ontosight.ai However, studies on closely related cyclohexane-1,3-dione derivatives offer potential mechanisms through which this structural class can exert biological effects. One key mechanism is the chelation of metal ions within the active sites of enzymes. tandfonline.com For example, some cyclohexane-1,3-dione derivatives function as herbicides by chelating the ferrous ion in the active site of the enzyme 4-hydroxyphenylpyruvate deoxygenase. tandfonline.com

Synthesis of Pharmaceutical Intermediates (e.g., Oseltamivir Phosphate)

A significant application of this compound derivatives is in the enantioselective synthesis of the antiviral drug Oseltamivir Phosphate (Tamiflu®). A highly efficient synthetic route utilizes the enzymatic desymmetrization of a meso-1,3-cyclohexanedicarboxylic acid diester. This key step involves the selective hydrolysis of one of the two ester groups of the prochiral diester, creating a chiral monoacid.

{| class="wikitable" |+ Key Steps in Oseltamivir Synthesis via a this compound Derivative |- ! Step ! Description ! Starting Material ! Key Intermediate ! Source |- | 1. Hydrogenation | cis-hydrogenation of a substituted isophthalic acid diethyl ester. | 5-(1-ethyl-propoxy)-4,6-dimethoxy-isophthalic acid diethyl ester | all-cis meso-diester | nih.gov |- | 2. Desymmetrization | Enantioselective enzymatic hydrolysis of the meso-diester. | all-cis meso-diester | (S)-monoacid | |- | 3. Degradation/Elimination | The monoacid is converted via a Curtius degradation and subsequent elimination. | (S)-monoacid | Cyclohexenol derivative | nih.gov |- | 4. Functionalization & Deprotection | Introduction of the second amino function, N-acetylation, and deprotection. | Cyclohexenol derivative | Oseltamivir Phosphate | nih.gov |}

Advanced Research Questions and Future Directions

Addressing Stereochemical Challenges in Derivative Synthesis

The synthesis of derivatives of cis-1,3-cyclohexanedicarboxylic acid presents unique stereochemical challenges that are a key focus of current research. The control of stereochemistry is paramount as the spatial arrangement of atoms in these derivatives can significantly influence their physical, chemical, and biological properties.

A significant challenge lies in the creation of optically active derivatives from the prochiral this compound. A notable advancement in this area is the use of enzymatic reactions to achieve high enantioselectivity. For instance, research has demonstrated that lipases can be used for the enantioselective hydrolysis of this compound diesters. This method yields optically active monoesters with a high degree of enantiomeric excess (ee), which are valuable chiral precursors for pharmaceuticals and chiral modifiers for polyesters. The choice of lipase (B570770) is crucial as it determines which enantiomer of the monoester is produced.

Another approach to obtaining chiral derivatives is through the use of chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. While this is a well-established strategy in asymmetric synthesis, its specific application to a broad range of derivatives starting from this compound is an area ripe for further exploration.

Furthermore, the diastereoselective synthesis of substituted cyclohexane (B81311) rings is a complex field. Achieving a specific diastereomer of a substituted this compound derivative requires careful control over reaction conditions and reagents. Research into diastereoselective reactions, such as Michael additions and aldol (B89426) condensations on precursors to the cyclohexane ring, is ongoing to develop efficient and highly selective synthetic routes. The rigid cis-conformation of the starting material can be exploited to influence the stereochemical outcome of subsequent transformations, a principle that is central to the design of new synthetic methodologies.

Exploration of Novel Applications in Emerging Fields

The unique structural features of this compound make it an attractive building block for novel materials in several emerging fields.

Metal-Organic Frameworks (MOFs): While the use of its isomer, 1,4-cyclohexanedicarboxylic acid, as a linker in the construction of MOFs is more extensively studied, the potential of the cis-1,3-isomer is also being recognized. acs.org MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions with organic ligands. The specific geometry of this compound can lead to the formation of MOFs with unique network topologies and pore environments. These novel materials could have applications in gas storage, separation, and catalysis. The ability of the cis-isomer to form cocrystals, as demonstrated in the literature, also points towards its utility in crystal engineering and the design of new solid-state materials with tailored properties.

High-Performance Polymers: The incorporation of cyclic monomers into polyesters and polyamides can enhance their thermal and mechanical properties. This compound is a potential monomer for the synthesis of such high-performance polymers. researchgate.net The cis-conformation of the cyclohexane ring can influence the polymer's chain packing and morphology, leading to materials with distinct properties compared to those derived from the trans-isomer or linear dicarboxylic acids. Research in this area is focused on synthesizing and characterizing these novel polymers to explore their potential in applications requiring high thermal stability and specific mechanical characteristics. mdpi.com

Drug Delivery Systems: The development of biodegradable polymers for controlled drug release is a significant area of research. While studies have been conducted on polyanhydrides derived from 1,4-cyclohexanedicarboxylic acid for drug delivery, the potential of the cis-1,3-isomer in this field remains an open area for investigation. The stereochemistry of the monomer can affect the degradation rate and drug release profile of the resulting polymer. Future research may focus on synthesizing and evaluating polymers based on this compound for their suitability as matrices in controlled drug delivery systems.

Mechanistic Elucidation of Biological Activities

There is limited information available on the specific biological activities of this compound and its simple derivatives, with many sources stating that its biological properties are not yet fully understood. ontosight.ai However, the broader class of cyclohexane derivatives has shown a range of biological effects, suggesting that this compound could be a valuable scaffold for the development of new therapeutic agents. ontosight.ai

Future research is needed to systematically screen this compound and its derivatives for various biological activities. Once promising activities are identified, the next crucial step will be to elucidate the underlying mechanisms of action. This involves identifying the molecular targets, such as specific enzymes or receptors, with which these compounds interact.

For example, some complex derivatives of cyclohexane-1,3-dione have been investigated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Mechanistic studies for such compounds involve techniques like enzyme kinetics to determine the mode of inhibition, and computational methods like molecular docking to predict the binding interactions within the enzyme's active site.

Structure-activity relationship (SAR) studies will also be essential. These studies involve synthesizing a series of related compounds and evaluating how systematic changes in their chemical structure affect their biological activity. For instance, SAR studies on amidrazone derivatives containing a cyclohexene (B86901) carboxylic acid moiety have provided insights into the structural features important for their anti-inflammatory and antimicrobial effects. mdpi.com Similar systematic studies on simple derivatives of this compound could reveal key structural motifs responsible for any observed biological activity and guide the design of more potent and selective compounds.

The exploration of the biological potential of this compound is still in its early stages. A concerted effort in screening, mechanistic studies, and SAR analysis will be necessary to unlock its potential in the development of new therapeutic agents.

Q & A

Q. What synthetic methodologies are recommended for producing enantiomerically pure derivatives of cis-1,3-cyclohexanedicarboxylic acid?

Enzymatic desymmetrization of this compound diesters using lipases or esterases is a key method to obtain enantiopure intermediates. This approach leverages stereoselective hydrolysis to resolve the prochiral centers, enabling access to chiral building blocks for asymmetric synthesis .

Q. How does the cis-1,3 stereochemistry influence the thermal and mechanical properties of polyesters or polyamides?

The cis-1,3 configuration introduces conformational rigidity in polymer backbones, which can enhance glass transition temperatures (Tg) and reduce crystallinity. For example, in poly(butylene adipate-co-butylene cyclohexanedicarboxylate) copolymers, the cis isomer disrupts chain symmetry, improving flexibility while maintaining thermal stability .

Q. What spectroscopic techniques are optimal for characterizing this compound and its derivatives?

<sup>1</sup>H NMR spectroscopy is critical for conformational analysis, particularly through vicinal proton-proton coupling constants (<sup>3</sup>JHH). Coupled with density functional theory (DFT) calculations, NMR can resolve ionization-dependent conformational changes in solvents like DMSO or water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported intramolecular hydrogen-bond strengths between cyclohexane and cyclopentane analogs?

Comparative studies show that the cyclopentane monoanion (cis-1,3-cyclopentanedicarboxylic acid) forms a stronger intramolecular hydrogen bond (~3.1 kcal/mol) than the cyclohexane analog (~0.4 kcal/mol) due to enhanced 1,3-diaxial interactions in the smaller ring. Discrepancies arise from differences in ring strain and solvent effects, necessitating combined NMR and computational validation .

Q. What computational strategies are effective for modeling the dynamic behavior of this compound in solution?

DFT calculations at the B3LYP/6-311+G(d,p) level, paired with implicit solvent models (e.g., PCM for water or DMSO), reliably predict conformer populations and hydrogen-bond strengths. These models align with experimental NMR data, enabling mechanistic insights into pH-responsive reactivity .

Q. How does this compound function as a crystallinity modifier in biodegradable polymers?

When incorporated into poly(L-lactide), the compound acts as a nucleating agent via hydrogen bonding with polymer chains, reducing spherulite size and enhancing crystallization kinetics. This is quantified using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) .

Q. What role does the cis-1,3 isomer play in uranyl ion coordination polymers?

The carboxylate groups of this compound can chelate uranyl ions (UO2<sup>2+</sup>), forming porous frameworks with unique photoluminescent or catalytic properties. Structural variations depend on pH and counterion selection, as analyzed by single-crystal X-ray crystallography .

Methodological Considerations

  • Handling Ionization-Dependent Conformers : Adjust solvent polarity (e.g., DMSO vs. water) during NMR experiments to isolate specific ionization states .
  • Polymer Synthesis : Use in situ acetylation to stabilize reactive intermediates during polyesterification .
  • Data Validation : Cross-reference DFT-predicted coupling constants with experimental <sup>3</sup>JHH values to confirm conformer populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.